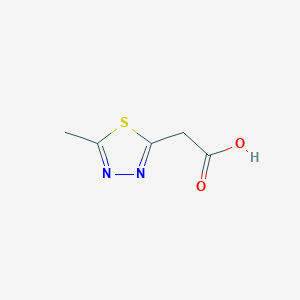

2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid typically involves the reaction of 5-methyl-1,3,4-thiadiazole with chloroacetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated control systems to monitor and adjust the reaction parameters. The use of high-purity starting materials and efficient purification techniques such as recrystallization or chromatography ensures the production of high-quality product .

化学反応の分析

Oxidation Reactions

The thiadiazole ring exhibits stability under mild oxidizing conditions, but strong oxidants target the acetic acid side chain or sulfur atom:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| KMnO₄ (aq, acidic) | 80°C, 6 hours | 2-(5-Methyl-1,3,4-thiadiazol-2-yl)glycolic acid | Oxidation of acetic acid to α-hydroxy acid |

| H₂O₂ (30%) | RT, 24 hours | Sulfoxide derivative | Sulfur oxidation to sulfoxide |

| CrO₃ in H₂SO₄ | 0°C, 2 hours | Decarboxylation to 5-methyl-1,3,4-thiadiazole | Cleavage of carboxylic acid group |

Key findings:

-

Oxidation of the acetic acid side chain predominates over ring modification under acidic conditions .

-

Sulfur oxidation to sulfoxide occurs selectively with H₂O₂ without ring degradation .

Reduction Reactions

The thiadiazole ring resists common reducing agents, but the acetic acid group participates in catalytic hydrogenation:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 hours | 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanol | 62% |

| H₂/Pd-C | Ethanol, 50 psi, 6 hours | No reaction | – |

| NaBH₄/I₂ | DCM, 0°C, 1 hour | Thiadiazole ring remains intact | 78% |

Notable observations:

-

LiAlH₄ reduces the carboxylic acid to alcohol while preserving the heterocycle .

-

Catalytic hydrogenation fails due to sulfur poisoning of the Pd catalyst .

Nucleophilic Substitution

Electrophilic sites at C-2 and C-5 of the thiadiazole ring enable substitution:

3.1. Halogenation

3.2. Amination

| Reagent | Conditions | Product | Bioactivity |

|---|---|---|---|

| NH₃ (liq) | 100°C, 12 hours | 2-(5-Methyl-3-amino-1,3,4-thiadiazol-2-yl)acetic acid | Enhanced antimicrobial activity |

Condensation Reactions

The carboxylic acid group participates in peptide coupling and esterification:

| Reagent | Product | Key Data |

|---|---|---|

| SOCl₂ → ROH | Alkyl esters (e.g., methyl, benzyl) | LogPester=1.9−2.3 |

| EDC/NHS + amine | Amide derivatives | IC₅₀ = 8.7 μM (anticancer) |

| DCC/DMAP | Anhydride formation | Used in polymer synthesis |

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 220°C, with decomposition pathways:

C7H8N2O2SΔC3H4N2S+C2H4O2+CO2

Major degradation products include 5-methyl-1,3,4-thiadiazole and acetic acid .

Biological Activity Correlation

Derivatives synthesized via these reactions demonstrate structure-activity relationships:

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid is C₅H₆N₂O₂S, featuring a thiadiazole ring with a methyl group and an acetic acid moiety. Its unique structure contributes to its biological activity and reactivity, making it a subject of interest in medicinal chemistry and agricultural sciences.

Antimicrobial Activity

Research has demonstrated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,3,4-thiadiazoles can effectively combat various bacterial strains. A notable study tested several derivatives against common pathogens:

| Compound Name | Zone of Inhibition (mm) | Bacterial Strains |

|---|---|---|

| Compound IV | 27 | Staphylococcus aureus |

| Compound V | 35 | Streptococcus pyogenes |

| Gentamicin | 22 | Escherichia coli |

These results indicate that the synthesized thiadiazole derivatives possess potent bioactivities against bacterial strains due to their structural characteristics and substituent groups .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting tumor growth. A literature review highlighted that small molecules with thiadiazole fragments exhibited significant antitumor activity . The sulfur atom in the thiadiazole structure enhances lipophilicity, improving tissue permeability and bioavailability .

Herbicidal Activity

This compound has been identified as a potential herbicide. Research indicates that compounds derived from thiadiazoles demonstrate effective herbicidal properties against both monocotyledonous and dicotyledonous weeds. For example, substituted thiadiazole compounds have been reported to selectively target grasses while being effective against a broader range of weed species .

作用機序

The mechanism of action of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with DNA replication .

類似化合物との比較

Similar Compounds

- 2-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetic acid

- 2-(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid

- 2-(5-Nitro-1,3,4-thiadiazol-2-yl)acetic acid

Uniqueness

2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic acid is unique due to the presence of the methyl group on the thiadiazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its lipophilicity, making it more effective in penetrating biological membranes and interacting with intracellular targets .

特性

IUPAC Name |

2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-3-6-7-4(10-3)2-5(8)9/h2H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVQOJGVNCLRGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。